molecular formula C12H12N2O4 B11862993 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B11862993
M. Wt: 248.23 g/mol
InChI Key: GEJIIXKROBLLAR-UHFFFAOYSA-N
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Description

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the indoline and pyran families, known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves a multi-step process. One common method includes the condensation of an indoline derivative with a pyran precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage. The nitro group is introduced through nitration, using reagents like nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce carbonyl groups.

Scientific Research Applications

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as photochromic compounds and sensors.

Mechanism of Action

The mechanism by which 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and spirocyclic groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrospiro[1,2-dihydroindole-3,4’-oxane]
  • Spiropyrans : Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to its combination of a nitro group and a spiro linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-nitrospiro[1H-indole-3,4'-oxane]-2-one

InChI

InChI=1S/C12H12N2O4/c15-11-12(3-5-18-6-4-12)9-7-8(14(16)17)1-2-10(9)13-11/h1-2,7H,3-6H2,(H,13,15)

InChI Key

GEJIIXKROBLLAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

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